Bleomycin hydrochloride

Description

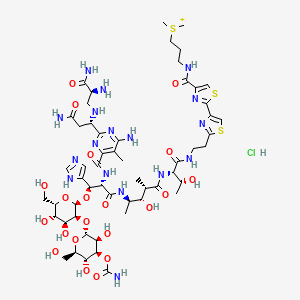

A complex of related glycopeptide antibiotics from Streptomyces verticillus consisting of bleomycin A2 and B2 (B2 CAS # 9060-10-0). It inhibits DNA metabolism and is used as an antineoplastic, especially for solid tumors. Bleomycin A2 is used as the representative structure for Bleomycin.

Bleomycin is a cystotoxic antibiotic that is used as an anticancer agent in the therapy of testicular and germ cell cancers, Hodgkin disease, lymphomas and tumors of the head and neck. Therapy with bleomycin in combination with other agents is often associated with mild-to-moderate serum enzyme elevations, but is a rare cause of clinically apparent liver injury.

Bleomycin A2 is the primary bleomycin species in bleomycin sulfate, a mixture of the sulfate salts of several basic glycopeptide antineoplastic antibiotics isolated from Streptomyces verticillus. Bleomycin A2 forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals which cause single- and double-stranded breaks in DNA; these reactive oxygen species also induce lipid peroxidation, carbohydrate oxidation, and alterations in prostaglandin synthesis and degradation. (NCI04)

Bleomycin is a mixture of glycopeptide antineoplastic antibiotics isolated from the bacterium Streptomyces verticillus. Bleomycin forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals which cause single- and double-stranded breaks in DNA; these reactive oxygen species also induce lipid peroxidation, carbohydrate oxidation, and alterations in prostaglandin synthesis and degradation.

A complex of related glycopeptide antibiotics from Streptomyces verticillus consisting of bleomycin A2 and B2. It inhibits DNA metabolism and is used as an antineoplastic, especially for solid tumors.

Properties

IUPAC Name |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODDZCXQPQPRES-OYALTWQYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H85ClN17O21S3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042690 | |

| Record name | Bleomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67763-87-5 | |

| Record name | Bleomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bleomycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bleomycin Hydrochloride in DNA Cleavage

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bleomycin hydrochloride is a glycopeptide antibiotic widely utilized as a chemotherapeutic agent due to its potent ability to induce DNA strand scission, ultimately leading to cell death in rapidly dividing cancer cells.[1] This technical guide provides a comprehensive overview of the core mechanism of action of bleomycin in DNA cleavage. It details the critical role of metal ion cofactors, the generation of reactive oxygen species (ROS), the precise chemical steps leading to both single- and double-strand DNA breaks, and the resulting cellular consequences. This document also outlines key experimental protocols for studying bleomycin-induced DNA damage and presents quantitative data to facilitate a deeper understanding of its activity.

Core Mechanism of Action: A Multi-Step Process

The cytotoxic effect of bleomycin is not inherent to the molecule itself but is activated through a series of coordinated events upon entering the cellular environment. The primary mechanism involves the formation of a metallo-bleomycin complex that, in the presence of molecular oxygen, generates highly reactive oxygen species that directly damage the DNA backbone.[2][3]

Activation of the Bleomycin Molecule

The journey towards DNA cleavage begins with the chelation of a transition metal ion, most notably ferrous iron (Fe(II)), by the β-aminoalanine, pyrimidine, and imidazole domains of the bleomycin molecule.[3] This forms a bleomycin-Fe(II) complex. In an oxygen-rich environment, this complex undergoes a one-electron oxidation to create a bleomycin-Fe(III)-superoxide intermediate. The subsequent uptake of a second electron, often from a reducing agent like a thiol, results in the formation of the highly reactive "activated bleomycin," a hydroperoxo-Fe(III) complex (BLM-Fe(III)-OOH).[3] This activated complex is the ultimate DNA-cleaving agent.

DNA Binding and Sequence Specificity

Activated bleomycin binds to DNA primarily through two domains: the bithiazole tail, which intercalates into the DNA minor groove, and the positively charged terminal sulfonium group, which interacts with the negatively charged phosphate backbone.[4][5] This binding is not random; bleomycin exhibits a preference for cleaving DNA at specific sequences, most commonly at 5'-GC-3' and 5'-GT-3' sites.[6][7] However, cleavage at other sequences such as 5'-AT-3', 5'-AA-3', and 5'-GA-3' has also been observed.[6]

The Chemistry of DNA Strand Scission

The pivotal step in DNA cleavage is the abstraction of a hydrogen atom from the C-4' position of the deoxyribose sugar by the activated bleomycin complex.[4][8] This rate-determining step generates a C-4' radical, which can then follow two primary pathways depending on the local oxygen concentration.[8]

-

Oxygen-Dependent Pathway: In the presence of abundant oxygen, the C-4' radical reacts with molecular oxygen, leading to a cascade of reactions that result in the scission of the C-3'—C-4' bond of the deoxyribose sugar. This pathway produces a direct strand break, yielding 3'-phosphoglycolate and 5'-phosphate ends, along with the release of a base propenal.[8]

-

Oxygen-Independent Pathway: In an environment with limited oxygen, the C-4' radical can react with an oxidant in the presence of water. This alternative pathway leads to the formation of a 4'-oxidized abasic site, which is an alkali-labile lesion that can subsequently lead to a strand break upon treatment with a base.[8][9]

Bleomycin can induce both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs).[1][10] DSBs are thought to be a major contributor to bleomycin's therapeutic efficacy.[10][11] The ratio of SSBs to DSBs can vary, with some studies reporting ratios of approximately 6:1 to 20:1.[10][12]

Cellular Consequences of Bleomycin-Induced DNA Damage

The DNA lesions created by bleomycin trigger a cascade of cellular responses. The accumulation of DNA breaks, particularly DSBs, activates DNA damage response (DDR) pathways.[13] If the damage is too extensive for the cell's repair mechanisms to handle, it can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][14] The activation of apoptotic pathways is a key component of bleomycin's anticancer effect.[1] Specifically, bleomycin has been shown to induce the extrinsic apoptotic pathway in pulmonary endothelial cells.[15]

Quantitative Data on Bleomycin Activity

The following tables summarize key quantitative data related to the DNA cleavage activity of bleomycin and its analogs.

| Parameter | Value | Reference(s) |

| Single-Strand to Double-Strand Break Ratio (SSB:DSB) | ||

| Bleomycin A2 (supercoiled plasmid) | 7.3:1 | [10] |

| Bleomycin A5 (supercoiled plasmid) | 5.8:1 | [10] |

| CD-BLM (supercoiled plasmid) | 2.8:1 | [10] |

| Bleomycin A2 (hairpin DNA) | 3.4:1 | [10] |

| Bleomycin A5 (hairpin DNA) | 3.1 ± 0.3:1 | [10] |

| CD-BLM (hairpin DNA) | 6.7 ± 1.2:1 | [10] |

| General Range | 6:1 to 20:1 | [12] |

| Effective Concentration for 50% Plasmid DNA Relaxation (EC50) | ||

| Bleomycin A2 | 0.2 µM | [16] |

| Zorbamycin (ZBM) | 0.1 µM | [16] |

| 6'-hydroxy-ZBM | 0.2 µM | [16] |

| Bleomycin Z | 0.2 µM | [16] |

| 6'-deoxy-BLM Z | <0.1 µM | [16] |

Experimental Protocols

DNA Cleavage Assay using Plasmid DNA (Supercoiled to Relaxed Form Conversion)

This assay measures the ability of bleomycin to induce single-strand breaks in supercoiled plasmid DNA, leading to its conversion to a relaxed, open-circular form.

Materials:

-

Supercoiled plasmid DNA (e.g., pUC18 or pBluescript II SK(+))[11][16]

-

This compound

-

Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂) or another Fe(II) source

-

Loading buffer (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol)[11][17]

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., 1 µg) in the appropriate buffer.[11]

-

Activate bleomycin by pre-incubating it with an equimolar concentration of Fe(II) solution for a short period (e.g., 1 minute at 4°C).[11]

-

Add the activated bleomycin to the reaction mixture to achieve the desired final concentration.

-

Incubate the reaction at a controlled temperature (e.g., 4°C or 37°C) for a specific duration (e.g., 10-30 minutes).[11][16]

-

Stop the reaction by adding the loading buffer.[11]

-

Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled (form I), relaxed circular (form II), and linear (form III) forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of each band to determine the percentage of cleaved DNA.

Analysis of Double-Strand DNA Cleavage using Labeled Hairpin DNA

This method allows for the precise identification of double-strand cleavage sites.

Materials:

-

5'- and 3'-32P-end-labeled hairpin DNA with a known sequence[17]

-

Bleomycin A5

-

Ferrous sulfate (FeSO₄)

-

Tris-HCl buffer (pH 8.0)[17]

-

Native polyacrylamide gel (20%)

-

Gel electrophoresis apparatus and power supply

-

Phosphorimager

Procedure:

-

Incubate the 32P-end-labeled hairpin DNA with the desired concentration of Fe(II) and bleomycin A5 at 25°C for 30 minutes in Tris-HCl buffer.[17]

-

Quench the reaction by adding a native gel loading buffer.[17]

-

Separate the reaction products on a 20% native polyacrylamide gel at 4°C.[17]

-

Visualize the bands using a phosphorimager to identify fragments resulting from double-strand cleavage.[18]

Visualizations

Signaling Pathway of Bleomycin-Induced DNA Damage

References

- 1. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]

- 2. Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular dynamics simulations exploring the interaction between DNA and metalated bleomycin [scirp.org]

- 5. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Raman Research on Bleomycin-Induced DNA Strand Breaks and Repair Processes in Living Cells | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. DNA strand scission by activated bleomycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Role of TDP2 in the repair of DNA damage induced by the radiomimetic drug Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Bleomycin-Mediated Cleavage of a Hairpin DNA Library - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA Methylation Reduces Binding and Cleavage by Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Bleomycin from Streptomyces verticillus: A Technical Guide

An in-depth exploration of the discovery, fermentation, purification, and biosynthesis of the potent anti-cancer agent, Bleomycin, produced by the bacterium Streptomyces verticillus. This guide is intended for researchers, scientists, and drug development professionals.

Bleomycin, a glycopeptide antibiotic with significant antitumor activity, was first discovered in 1962 by the distinguished Japanese scientist Hamao Umezawa. His research group at the Institute of Microbial Chemistry in Tokyo identified the anticancer properties of culture filtrates from the soil bacterium Streptomyces verticillus.[1] This pivotal discovery led to the isolation and subsequent clinical use of Bleomycin, particularly in the treatment of various malignancies including Hodgkin's lymphoma, squamous cell carcinomas, and testicular cancer. The clinically utilized formulation is typically a mixture of several congeners, with Bleomycin A2 and Bleomycin B2 being the predominant components. This document provides a comprehensive technical overview of the methodologies involved in the production and isolation of Bleomycin from its natural source.

Fermentation of Streptomyces verticillus for Bleomycin Production

The production of Bleomycin is achieved through the aerobic fermentation of Streptomyces verticillus. For large-scale production, submerged liquid fermentation is the preferred method over cultivation on solid media.[2] The process begins with the preparation of a seed culture to ensure a robust inoculum for the production fermenter.

Experimental Protocol: Two-Stage Fermentation

1. Seed Culture Preparation:

-

Strain: Streptomyces verticillus ATCC 15003 is a commonly used strain for Bleomycin production.

-

Medium: A suitable seed medium is crucial for optimal growth of the inoculum. A representative seed medium composition is detailed in Table 1.

-

Culture Conditions: Mature spores of S. verticillus are inoculated into the seed medium and cultured for approximately 48 hours.[3] Optimal growth is typically observed at temperatures between 28-30°C with continuous agitation.[4]

2. Production Fermentation:

-

Inoculation: An aliquot of the seed culture is transferred to a larger production fermenter.

-

Medium: Various production media have been developed to enhance Bleomycin yield. The compositions of several effective media are provided in Table 1. These media are rich in carbon and nitrogen sources to support secondary metabolite production.

-

Culture Conditions: The fermentation is carried out aerobically for 6 to 8 days.[4] Maintaining optimal physiological conditions is critical for maximizing Bleomycin production. Key parameters are outlined in Table 2.

Data Presentation: Fermentation Media and Parameters

| Table 1: Composition of Media for Bleomycin Production | |||

| Component | Seed Medium (g/L) [3] | Complex Fermentation Medium (g/L) [3] | Medium I (g/L) |

| Soybean Powder | 20 | Varies based on literature | - |

| Soluble Starch | 25 | Varies based on literature | - |

| Glucose | 5 | Varies based on literature | - |

| K₂HPO₄ | 1 | Varies based on literature | - |

| ZnSO₄ | 0.5 | Varies based on literature | - |

| CuSO₄·5H₂O | 0.1 | Varies based on literature | - |

| CaCO₃ | 2 | Varies based on literature | - |

| Mannose | - | - | 10 |

| Chitosan | - | - | 5 |

| N-acetylglucosamine (GlcNAc) | - | - | 20 |

| Dextrin | - | - | 40 |

| KH₂PO₄ | - | - | 1 |

| MgSO₄·7H₂O | - | - | 1 |

| NaCl | - | - | 1 |

| KNO₃ | - | - | 6 |

| FeSO₄·7H₂O | - | - | 0.001 |

| MnCl₂ | - | - | 0.001 |

| ZnSO₄·7H₂O | - | - | 0.001 |

| MOPS | - | - | 5 |

| Table 2: Optimal Fermentation Parameters | |

| Parameter | Optimal Range/Value |

| Temperature | 27-32°C[2] |

| pH | Initial pH adjusted to 6.5[3] |

| Agitation | 250 rpm (in baffled flasks)[4] |

| Duration | 6-8 days[4] |

Quantitative Data: Bleomycin Production Yields

Genetic engineering and medium optimization have been shown to significantly enhance Bleomycin production. For instance, the co-expression of the blmT, manA, and manB genes in S. verticillus, combined with optimized media containing N-acetylglucosamine (GlcNAc), has led to substantial increases in yield.

| Table 3: Bleomycin Production Yields in Different Media | |

| Culture Condition | Bleomycin A2 Yield (mg/L) |

| Complex Fermentation Medium[3] | 22.18 ± 3.29 |

| Optimized Medium II with OBlmT/ManAB strain[3] | 52.16 ± 1.93 |

| Genetically Engineered Strain (6 copies of blm cluster)[5] | - |

Isolation and Purification of Bleomycin

Bleomycin is primarily found in the liquid portion of the fermentation broth.[2] The purification process typically involves multiple chromatographic steps to separate Bleomycin from other cellular components and media constituents.

Experimental Workflow for Bleomycin Isolation

References

- 1. The biosynthetic gene cluster for the anticancer drug bleomycin from Streptomyces verticillus ATCC15003 as a model for hybrid peptide-polyketide natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloning and characterization of the bleomycin biosynthetic gene cluster from Streptomyces verticillus ATCC15003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Bleomycin A2 and B2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent antineoplastic agent utilized in the treatment of various cancers.[1][2] The clinically used formulation, bleomycin sulfate, is predominantly a mixture of two congeners: Bleomycin A2 and Bleomycin B2.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Bleomycin A2 and B2. Detailed experimental protocols for assessing their activity and visualizations of their mechanism of action are included to support researchers and professionals in drug development.

Chemical Structure

Bleomycin A2 and B2 share a common structural backbone, which can be divided into three main functional domains: a metal-binding domain, a DNA-binding domain, and a carbohydrate moiety.[2] The key structural difference between Bleomycin A2 and B2 lies in their terminal amine groups.[5]

-

Bleomycin A2 possesses a (3-aminopropyl)dimethylsulfonium terminal group.

-

Bleomycin B2 terminates with an agmatine ((4-aminobutyl)guanidinium) group.[5]

This subtle difference in the terminal amine contributes to variations in their biological activity.[5]

Figure 1: Generalized chemical structure of Bleomycin highlighting the variable terminal amine group that distinguishes Bleomycin A2 and B2.

Physicochemical Properties

The physicochemical properties of Bleomycin A2 and B2 are summarized in the table below. These properties are crucial for understanding their pharmacokinetics and formulation development.

| Property | Bleomycin A2 | Bleomycin B2 |

| Molecular Formula | C55H84N17O21S3+[6] | C55H84N20O21S2[7] |

| Molecular Weight | 1415.6 g/mol [6] | 1425.5 g/mol [7] |

| Monoisotopic Mass | 1414.51898128 Da[6] | 1424.55613212 Da[7] |

| Appearance | Colorless or yellowish powder[8] | Colorless or yellowish powder[8] |

| Solubility | Soluble in water[8] | Soluble in water[7] |

| XlogP (predicted) | -7.5[6] | -9.3[7] |

Biological Properties and Mechanism of Action

The primary cytotoxic effect of both Bleomycin A2 and B2 is mediated through their ability to induce DNA strand breaks.[2][9] This process is initiated by the chelation of a metal ion, typically iron (Fe²⁺), by the metal-binding domain of the bleomycin molecule.[2][10]

The resulting bleomycin-iron complex is then activated in the presence of molecular oxygen to form a potent oxidizing species.[2][11] This activated complex binds to DNA via the intercalation of its bithiazole tail into the minor groove, with a preference for 5'-GT-3' and 5'-GC-3' sequences.[11][12] The activated complex then abstracts a hydrogen atom from the C4' position of the deoxyribose sugar, leading to both single- and double-stranded DNA breaks.[2][11] This DNA damage ultimately triggers cell cycle arrest and apoptosis.[13]

Figure 2: Signaling pathway of Bleomycin-mediated DNA cleavage.

Studies have indicated that Bleomycin B2 produces significantly more DNA breaks than Bleomycin A2 at equivalent concentrations.[5] However, the extent of cell killing is determined by the actual number of DNA breaks induced, rather than the concentration of the specific bleomycin analogue.[5]

Bleomycin-induced apoptosis has been shown to proceed through the extrinsic pathway, involving the activation of caspase-8, which subsequently activates effector caspases-3 and -6.[14] Furthermore, bleomycin can induce the expression of TNF and TNF receptor family genes, which are known to trigger the extrinsic apoptotic pathway.[14]

In the context of pulmonary fibrosis, a known side effect of bleomycin treatment, the drug has been shown to induce epithelial-to-mesenchymal transition (EMT) through signaling pathways involving TGF-β/Smad and bFGF/PI3K/Akt.[15][16]

Experimental Protocols

Cell Viability Assays

Assessing the cytotoxic effects of Bleomycin A2 and B2 is fundamental to understanding their therapeutic potential. The following are standard protocols for two common cell viability assays.

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

Bleomycin A2 or B2 stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO)

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

-

Bleomycin Treatment: Add varying concentrations of Bleomycin A2 or B2 to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

-

Cells treated with Bleomycin A2 or B2

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Light microscope

Protocol:

-

Cell Suspension: Prepare a single-cell suspension from the treated and control cell cultures.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[10]

-

Loading: Load 10 µL of the mixture into a hemocytometer.[10]

-

Cell Counting: Under a light microscope, count the number of live (unstained) and dead (blue-stained) cells.[10]

-

Data Analysis: Calculate the percentage of viable cells.

Figure 3: General experimental workflow for cell viability assays.

DNA Cleavage Assay

A colorimetric assay using DNA-modified gold nanoparticles (AuNPs) can be employed to assess the DNA cleavage activity of Bleomycin A2 and B2.[17]

Principle: Double-stranded DNA-modified AuNPs are stable in a high-salt solution and appear red. Cleavage of the DNA by activated bleomycin leads to the aggregation of the AuNPs in the salt solution, causing a color change to purple/blue.[17]

Protocol Outline:

-

Preparation of dsDNA-AuNPs: Synthesize AuNPs and functionalize them with specific double-stranded DNA sequences containing a bleomycin cleavage site.

-

Bleomycin Activation: Prepare the activated Fe(II)-Bleomycin complex.

-

Cleavage Reaction: Incubate the dsDNA-AuNPs with the activated Bleomycin complex.

-

Aggregation and Detection: Add a salt solution to induce aggregation of the cleaved AuNPs and observe the color change visually or measure the change in absorbance.[17]

Conclusion

Bleomycin A2 and B2 are structurally similar yet distinct in their terminal amine groups, which influences their DNA cleavage efficiency. Both compounds exert their cytotoxic effects by inducing DNA strand breaks through a metal- and oxygen-dependent mechanism, ultimately leading to apoptosis. Understanding their chemical structures, physicochemical properties, and biological activities is paramount for their effective use in cancer therapy and for the development of novel analogues with improved therapeutic profiles. The provided experimental protocols offer a foundation for the continued investigation of these important antineoplastic agents.

References

- 1. discover.nci.nih.gov [discover.nci.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of DNA and structure-activity relationship between bleomycins A2 and B2 in the absence of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bleomycin A2 | C55H84N17O21S3+ | CID 5460769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bleomycin B2 | C55H84N20O21S2 | CID 5496540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bleomycin | C55H84N17O21S3+ | CID 5360373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bleomycin - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis for the sequence selectivity of DNA cleavage by bleomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bleomycin induces epithelial-to-mesenchymal transition via bFGF/PI3K/ESRP1 signaling in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bleomycin (BLM) Induces Epithelial-to-Mesenchymal Transition in Cultured A549 Cells via the TGF-β/Smad Signaling Pathway [jcancer.org]

- 17. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Interplay of Iron and Oxygen in Bleomycin-Mediated DNA Scission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental roles of iron and oxygen in the mechanism of DNA strand breaks induced by the glycopeptide antibiotic, Bleomycin (BLM). A comprehensive understanding of this process is critical for the optimization of Bleomycin as a chemotherapeutic agent and for the development of novel anticancer drugs with similar mechanisms of action.

The Core Mechanism: A Triad of Bleomycin, Iron, and Oxygen

The cytotoxic activity of Bleomycin is not inherent but is contingent upon its activation through the formation of a metallo-complex, primarily with iron, and the subsequent reaction with molecular oxygen.[1][2] This activation cascade transforms the relatively inert drug into a potent DNA-cleaving agent.

The process commences with the chelation of a ferrous iron ion (Fe(II)) by the β-aminoalanine, pyrimidine, and imidazole domains of the Bleomycin molecule, forming the BLM-Fe(II) complex.[1][3][4] This initial complex then interacts with molecular oxygen (O₂) in a critical activation step. This interaction leads to a one-electron oxidation of the iron center, resulting in a transient BLM-Fe(III)-superoxide intermediate.[1] The subsequent uptake of a second electron, typically from a reducing agent such as a thiol, generates the highly reactive "activated Bleomycin" species: a hydroperoxo-Fe(III) complex (BLM-Fe(III)-OOH).[1][5] This activated complex is the ultimate effector of DNA damage.[6]

Once activated, the Bleomycin complex binds to DNA. This binding is primarily mediated by the bithiazole tail of the molecule, which intercalates into the minor groove of the DNA helix, and electrostatic interactions between the positively charged tail and the negatively charged phosphate backbone of DNA.[7][8] The drug exhibits a preference for binding at 5'-GC-3' and 5'-GT-3' sequences.[8][9]

The cleavage of the DNA strand is initiated by the abstraction of a hydrogen atom from the C-4' position of the deoxyribose sugar by the activated Bleomycin complex.[1][5] This hydrogen abstraction is the rate-determining step in the DNA cleavage process.[1] The resulting C-4' radical on the deoxyribose is a key intermediate that can then follow two primary degradation pathways, the partitioning between which is determined by the local concentration of molecular oxygen.

Oxygen-Dependent Pathway: Direct Strand Scission

In the presence of abundant oxygen, the C-4' radical reacts with O₂ to form a 4'-peroxyl radical. This intermediate undergoes a series of rearrangements, culminating in the scission of the C-3'—C-4' bond of the deoxyribose backbone.[10] This process results in a direct single-strand break (SSB) and the formation of a 3'-phosphoglycolate and a 5'-phosphate at the termini of the newly formed gap, along with the release of a base propenal.[5]

Oxygen-Limited Pathway: Alkali-Labile Lesion Formation

Under conditions of low oxygen concentration, the C-4' radical can be oxidized, leading to the formation of a C-4' oxidized abasic site.[5] This lesion does not immediately result in a strand break but creates an alkali-labile site. Subsequent treatment with an alkali, such as piperidine, can induce cleavage at this site.[10]

Quantitative Analysis of Bleomycin-Induced DNA Cleavage

The efficiency and nature of DNA cleavage by Bleomycin are influenced by several factors, including the specific Bleomycin analog, the DNA sequence, and the experimental conditions. The ratio of single-strand breaks (SSBs) to double-strand breaks (DSBs) is a critical parameter in determining the cytotoxicity of the drug, with DSBs being significantly more lethal to cells.[11][12]

| Parameter | Value | Substrate/Conditions | Reference |

| SSB:DSB Ratio | |||

| Bleomycin A2 | 3.4:1 | Hairpin DNA | [11][12] |

| Bleomycin A5 | 3.1 ± 0.3:1 | Hairpin DNA | [11][12] |

| CD-BLM | 6.7 ± 1.2:1 | Hairpin DNA | [11][12] |

| Bleomycin A2 | 7.3:1 | Supercoiled Plasmid DNA | [12] |

| Bleomycin A5 | 5.8:1 | Supercoiled Plasmid DNA | [12] |

| CD-BLM | 2.8:1 | Supercoiled Plasmid DNA | [11] |

| Phleomycin | ~1:6 to 1:20 (DSB:SSB) | In vitro | [13] |

| Binding Constants | |||

| Bleomycin-Fe(III) to DNA | (3.8 ± 0.5) x 10⁴ M⁻¹ | Calf Thymus DNA | [14] |

| Reaction Rates | |||

| Reduction of BLM-Fe(III) by CO₂⁻ | (1.9 ± 0.2) x 10⁸ M⁻¹s⁻¹ | Pulse Radiolysis | [14] |

| Decomposition of BLM-Fe(II)O₂ | (700 ± 200) s⁻¹ | In the absence of DNA | [14] |

| Concentrations for DNA Damage | |||

| Bleomycin with 100 nmol/L Fe(II) | ≥ 10 nmol/L | In vitro DNA | [15] |

| Bleomycin in intact cells | Therapeutic serum concentrations | Viral minichromosome | [15] |

Experimental Protocols

Supercoiled Plasmid Relaxation Assay

This assay is widely used to quantify both single- and double-strand DNA breaks.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC18, 1 µg) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[12]

-

Bleomycin Activation: Activate Bleomycin by mixing an aqueous solution of the drug with an equimolar solution of Fe(II)SO₄. Incubate on ice for a short period (e.g., 1 minute).[12]

-

Initiation of Cleavage Reaction: Add the activated Bleomycin to the reaction mixture containing the plasmid DNA to achieve the desired final concentration.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or 37°C) for a specific duration (e.g., 10-30 minutes).[12]

-

Quenching the Reaction: Stop the reaction by adding a quench buffer, which typically contains a chelating agent like EDTA to sequester the iron and a loading dye (e.g., containing 50% glycerol).[12]

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing an intercalating dye such as ethidium bromide. Separate the different topological forms of the plasmid DNA (supercoiled, relaxed circular, and linear) by electrophoresis.

-

Visualization and Quantification: Visualize the DNA bands under UV light. The amount of each DNA form is quantified using densitometry. The conversion of supercoiled DNA to relaxed circular DNA indicates single-strand breaks, while the formation of linear DNA signifies double-strand breaks. The number of single- and double-strand breaks can be calculated from the fraction of each plasmid form using the Poisson distribution under single-hit conditions.[12]

Radiolabeled Hairpin DNA Cleavage Assay

This method allows for the precise identification of cleavage sites at the nucleotide level.

Methodology:

-

DNA Substrate Preparation: A hairpin oligonucleotide containing a known sequence is synthesized. The 5' end of the oligonucleotide is radiolabeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Reaction Setup: The reaction is set up similarly to the plasmid relaxation assay, with the radiolabeled hairpin DNA as the substrate.

-

Cleavage and Quenching: The activated Bleomycin is added to the DNA, and the reaction is allowed to proceed for a defined time before being quenched, often by ethanol precipitation.[12]

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The reaction products are resolved on a high-resolution denaturing polyacrylamide gel. A sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same oligonucleotide is typically run alongside the cleavage products.

-

Autoradiography and Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radioactive fragments. The positions of the cleavage products are compared to the sequencing ladder to determine the exact nucleotide(s) at which cleavage occurred.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of Bleomycin-Induced DNA Damage

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of bleomycin-induced lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metal bonding domain of the antitumor drug Fe(II)-bleomycin: a DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Activated bleomycin. A transient complex of drug, iron, and oxygen that degrades DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and cleavage site analysis of DNA sequences bound strongly by bleomycin. | Semantic Scholar [semanticscholar.org]

- 10. DNA strand scission by activated bleomycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Role of TDP2 in the repair of DNA damage induced by the radiomimetic drug Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidation-reduction reactions of iron bleomycin in the absence and presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bleomycin as a Radiomimetic Agent for Studying DNA Damage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, serves as a potent tool in DNA damage research due to its classification as a radiomimetic agent.[1][2] This means it induces cellular damage, particularly to DNA, in a manner that closely mimics the effects of ionizing radiation.[3][4] Its ability to cause both single- and double-strand DNA breaks makes it an invaluable chemical for studying the intricate mechanisms of DNA damage response (DDR), cell cycle regulation, and apoptosis.[1][5][6] This technical guide provides a comprehensive overview of bleomycin's mechanism of action, detailed experimental protocols for its application in DNA damage studies, and a summary of key quantitative data to aid researchers in its effective utilization.

Mechanism of Action: How Bleomycin Induces DNA Damage

Bleomycin's cytotoxic effects are primarily mediated through its ability to induce DNA strand breaks.[7] This process is initiated by the formation of a complex with a metal ion, most notably iron (Fe²⁺), which then binds to DNA.[6][8] The bleomycin-iron complex intercalates into the DNA, favoring guanine-cytosine (G-C) rich regions.[7][9] In the presence of molecular oxygen, this complex generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[6][8] These highly reactive radicals attack the phosphodiester backbone of the DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[6][8] While both types of lesions are induced, the DSBs are considered the most cytotoxic and are the primary drivers of bleomycin's therapeutic and experimental effects.[1][5]

The structure of the DNA breaks induced by bleomycin is specific, with a predominance of blunt ends and single-base 5' extensions.[10] This defined geometry of DNA damage is a key feature that makes bleomycin a useful tool for studying specific DNA repair pathways.[11]

Quantitative Analysis of Bleomycin-Induced DNA Damage

The ratio of single-strand breaks to double-strand breaks is a critical parameter in understanding the DNA-damaging potential of bleomycin. This ratio can vary depending on the specific bleomycin analogue and the experimental conditions.

| Bleomycin Analogue | ss:ds Ratio (Supercoiled Plasmid Relaxation Assay) | ss:ds Ratio (Hairpin DNA Substrate) | Reference |

| Bleomycin A2 | 7.3:1 | 3.4:1 | [5] |

| Bleomycin A5 | 5.8:1 | 3.1 ± 0.3:1 | [5] |

| CD-BLM | 2.8:1 | 6.7 ± 1.2:1 | [5] |

Note: ss:ds refers to the ratio of single-strand breaks to double-strand breaks.

The concentration of bleomycin and the duration of treatment also significantly impact the extent of DNA damage. Low doses (1-5 µg/mL) and short treatment times (5-15 minutes) are often sufficient to induce significant DNA damage.[12]

DNA Damage Response Pathways Activated by Bleomycin

The DNA strand breaks induced by bleomycin trigger a robust cellular DNA damage response (DDR). This complex signaling network is primarily orchestrated by two key kinases: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[7][13]

-

ATM Pathway: DSBs are the principal activators of the ATM kinase.[13] Upon activation, ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[7][13] This cascade leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[1][14] If the damage is too severe, the ATM pathway can trigger apoptosis.[7]

-

ATR Pathway: While primarily activated by single-stranded DNA, the ATR pathway also plays a role in the response to bleomycin-induced damage, often in crosstalk with the ATM pathway.[14][15] ATR activates the checkpoint kinase 1 (Chk1), which also contributes to cell cycle arrest.[13]

The activation of these pathways is a critical determinant of cell fate following bleomycin exposure, influencing whether the cell will undergo repair, senescence, or apoptosis.[1][14]

Figure 1: Simplified signaling pathway of the DNA damage response activated by bleomycin.

Experimental Protocols for Studying Bleomycin-Induced DNA Damage

The following are detailed methodologies for key experiments used to quantify and characterize DNA damage induced by bleomycin.

General Protocol for Bleomycin Treatment of Cultured Cells

This foundational protocol outlines the steps for treating cultured cells with bleomycin to induce DNA damage for subsequent analysis.[16]

Figure 2: General experimental workflow for treating cultured cells with bleomycin.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Bleomycin sulfate (lyophilized powder)

-

Sterile, nuclease-free water or PBS for reconstitution

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to attach and grow overnight in a 37°C, 5% CO₂ incubator.[16]

-

Bleomycin Preparation: Prepare a stock solution of bleomycin sulfate by reconstituting the lyophilized powder in sterile, nuclease-free water or PBS to a concentration of 10-20 mg/mL.[16] Further dilute the stock solution in complete cell culture medium to the desired final working concentration (e.g., 1-100 µg/mL).[16]

-

Cell Treatment: Remove the existing medium from the cells and replace it with the bleomycin-containing medium.[16]

-

Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 2 to 24 hours).[16]

-

Washing: After the incubation period, aspirate the bleomycin-containing medium and wash the cells twice with sterile PBS to remove any residual drug.[16]

-

Downstream Analysis: The cells are now ready for downstream applications such as the comet assay, γH2AX staining, or cell cycle analysis.[16]

Neutral Comet Assay for DSB Detection

The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA double-strand breaks in individual cells.[1][16]

Figure 3: Experimental workflow for the neutral comet assay.

Materials:

-

Bleomycin-treated and control cells

-

PBS

-

Low-melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (neutral)

-

Electrophoresis buffer (neutral)

-

DNA staining solution (e.g., SYBR Green, propidium iodide)

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.[16]

-

Cell Embedding: Harvest and resuspend bleomycin-treated and control cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix the cell suspension with 0.5% low-melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.[16]

-

Lysis: Remove the coverslips and immerse the slides in cold, neutral lysis buffer for at least 1 hour at 4°C. This step removes cellular membranes and proteins, leaving behind the nucleoids.[16]

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold, neutral electrophoresis buffer. Apply a voltage of approximately 1 V/cm for 20-30 minutes.[16]

-

DNA Staining: Gently remove the slides from the tank and stain the DNA with a fluorescent dye according to the manufacturer's protocol.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The amount of DNA in the "comet tail" relative to the head is proportional to the number of DNA breaks.[1]

Immunofluorescence Staining for γH2AX Foci

The phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DNA double-strand breaks. Immunofluorescence can be used to visualize and quantify γH2AX foci within the nucleus.

Materials:

-

Bleomycin-treated and control cells grown on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) for fixation

-

0.25% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish and treat with bleomycin as described in Protocol 4.1.[16]

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[16]

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[16]

-

Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs.[17]

Cell Cycle Analysis by Flow Cytometry

Bleomycin-induced DNA damage often leads to cell cycle arrest, which can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI).[1][18]

Materials:

-

Bleomycin-treated and control cells

-

PBS

-

Cold 70% ethanol for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest bleomycin-treated and control cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[18]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.[18] Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[18] An accumulation of cells in the G2/M phase is indicative of bleomycin-induced cell cycle arrest.[1]

Conclusion

Bleomycin is a versatile and powerful radiomimetic agent for inducing and studying DNA damage in a controlled laboratory setting. Its well-characterized mechanism of action, leading to the formation of both single- and double-strand DNA breaks, makes it an ideal tool for investigating the complex cellular responses to genotoxic stress. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize bleomycin in their studies of DNA damage and repair, cell cycle control, and the development of novel therapeutic strategies targeting these fundamental cellular processes.

References

- 1. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Comparison of bleomycin and radiation in the G2 assay of chromatid breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]

- 7. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]

- 8. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. Structure of bleomycin-induced DNA double-strand breaks: predominance of blunt ends and single-base 5' extensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA damage and mutagenesis by radiomimetic DNA-cleaving agents: bleomycin, neocarzinostatin and other enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The kinetics of DNA damage by bleomycin in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bleomycin-induced over-replication involves sustained inhibition of mitotic entry through the ATM/ATR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide: Induction of Cellular Senescence by Bleomycin In Vitro

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols for inducing cellular senescence in vitro using Bleomycin. It is designed to equip researchers with the necessary knowledge to effectively utilize this model in their studies.

Core Mechanisms and Signaling Pathways

Bleomycin, a glycopeptide antibiotic, is a potent inducer of cellular senescence primarily through its ability to inflict DNA damage.[1][2] Its mechanism of action involves the formation of a complex with iron and oxygen, which generates reactive oxygen species (ROS) like superoxide and hydroxyl radicals.[3][4] These radicals cause both single- and double-strand breaks (DSBs) in DNA, triggering a robust DNA Damage Response (DDR) that culminates in a state of irreversible growth arrest known as cellular senescence.[1][3][4]

Several key signaling pathways are activated following Bleomycin treatment, leading to the establishment of the senescent phenotype.

DNA Damage Response (DDR) and the p53/p21WAF1 Axis

The induction of DSBs by Bleomycin is a critical initiating event.[3] The cell recognizes these breaks and activates protein kinases such as Ataxia Telangiectasia Mutated (ATM).[3] ATM then phosphorylates a variant of histone H2A, termed H2AX, at serine 139, forming γH2AX, which serves as a widely used marker for DSBs.[2][3] This signaling cascade also leads to the stabilization and activation of the p53 tumor suppressor protein.[3][5][6]

Activated p53 transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21CIP1/WAF1/Sdi1.[5][7] The p21 protein binds to and inhibits cyclin/CDK complexes, leading to cell cycle arrest, predominantly at the G2/M phase, which is a hallmark of Bleomycin-induced senescence.[2][6][8][9] The sustained expression of p21 is crucial for maintaining this irreversible growth arrest.[7][9]

The cGAS-STING Pathway

Recent evidence suggests that Bleomycin treatment can compromise nuclear envelope integrity, characterized by a decrease in components like lamin B1.[3][10] This fragility allows nuclear DNA fragments containing γH2AX to leak into the cytoplasm.[3][10][11] This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn activates the stimulator of interferon genes (STING) pathway.[3][10] Activation of cGAS-STING can lead to the downstream activation of transcription factors like NF-κB, contributing to the inflammatory phenotype of senescent cells.[3][10]

Repression of DNA Repair via Rad51 Downregulation

In addition to causing damage, Bleomycin actively suppresses the cell's ability to repair DSBs.[1][2] It has been shown to inhibit the expression of Rad51, a key protein in the homologous recombination (HR) repair pathway.[1][2] This transcriptional inhibition may result from the depletion of the E2F1 transcription factor.[2] The resulting suppression of HR repair leads to the accumulation of persistent DNA lesions, reinforcing the senescence-inducing signal.[1][2]

Quantitative Effects of Bleomycin Treatment

The induction of senescence by Bleomycin is both dose- and time-dependent.[1][2][7][12] The optimal concentration and duration of treatment vary by cell type and should be empirically determined. Sublethal concentrations are typically used to induce senescence rather than apoptosis.[7] For instance, in A549 alveolar epithelial cells, concentrations of 50 µg·mL⁻¹ or lower are effective for inducing senescence, while higher concentrations may cause significant cell death.[7]

Table 1: Dose-Dependent Effects of Bleomycin on Senescence Markers

| Cell Type | Bleomycin Concentration | Duration | Key Readout | Reference |

| A549 | 0 - 50 µg/mL | 96 h | Dose-dependent increase in SA-β-gal activity. | [7] |

| A549 | 0 - 50 µg/mL | 96 h | Dose-dependent inhibition of cell growth. | [7] |

| A549 | 5 µM, 10 µM | 72 h | Significant increase in p21WAF1 and p16ink4a expression. | [2] |

| C₂C₁₂ Myoblasts | 3.5 - 70 µM | 12 h (analyzed 24h later) | Stepwise increase in % SA-β-gal positive cells. | [9] |

| A549 | 10 - 50 µg/mL | 120 h | Dose-dependent increase in p21 protein expression. | [7] |

Table 2: Time-Dependent Effects of Bleomycin on Senescence Markers

| Cell Type | Bleomycin Concentration | Time Point | Key Readout | Reference |

| A549 | 50 µg/mL | 0 - 120 h | Time-dependent increase in SA-β-gal activity (>95% at 120h). | [7] |

| A549 | 50 µg/mL | 120 h | Five-fold increase in cell size. | [7] |

| C₂C₁₂ Myoblasts | 14 µM | 24, 48, 72 h | Sustained elevation of p21 (Cdkn1a) mRNA. | [9] |

| A549 | 5 µM | 24 h | Significant increase in γH2AX foci. | [2] |

| A549 | 5 µM | 1, 2, 3 days | Accumulation of cells in the G2/M phase. | [2] |

Key Experimental Protocols

A multi-marker approach is essential for the accurate classification of cellular senescence.[9] Below are detailed protocols for the key experiments used to characterize Bleomycin-induced senescence.

Protocol 3.1: Induction of Senescence with Bleomycin

-

Cell Seeding: Plate cells (e.g., A549) at a low to moderate confluency (~30-50%) to allow space for morphological changes and to avoid contact inhibition.

-

Adherence: Allow cells to adhere and grow for 24 hours in complete culture medium.

-

Treatment: Prepare a stock solution of Bleomycin sulfate in sterile PBS or water. Dilute the stock solution in fresh complete culture medium to the desired final concentration (e.g., 5-50 µg/mL for A549 cells).

-

Incubation: Replace the existing medium with the Bleomycin-containing medium. Incubate the cells for the desired period (e.g., 72-120 hours). Include a vehicle-treated control group (medium with PBS or water).

-

Post-incubation: After the treatment period, proceed with analysis or replace the medium with fresh, Bleomycin-free medium for recovery/washout experiments.

Protocol 3.2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Adapted from Dimri et al., 1995 and other sources.[13][14][15]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

-

Staining Solution (pH 6.0): 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂.

Procedure:

-

Wash cells twice with PBS.

-

Fix cells with Fixation Solution for 3-5 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add the SA-β-gal Staining Solution to cover the cell monolayer.

-

Incubate at 37°C without CO₂ for 12-16 hours, or until a blue precipitate is visible in senescent cells. Protect from light.

-

Observe and capture images using a light microscope. Quantify the percentage of blue, SA-β-gal-positive cells.

Protocol 3.3: Immunofluorescence for γH2AX Foci

Adapted from standard immunofluorescence protocols.[2][16][17]

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.3% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Mouse anti-γH2AX (Ser139).

-

Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse IgG.

-

Mounting Medium with DAPI.

Procedure:

-

Culture and treat cells on glass coverslips.

-

Fix cells with 4% PFA for 20-30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with Permeabilization Buffer for 30 minutes.

-

Wash three times with PBS.

-

Block with Blocking Buffer for 30-60 minutes.

-

Incubate with primary anti-γH2AX antibody (e.g., 1:200-1:500 dilution in Blocking Buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslip onto a microscope slide using mounting medium containing DAPI to counterstain nuclei.

-

Image using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Protocol 3.4: Western Blotting for p53 and p21

Adapted from standard western blotting protocols.[18]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Protein Assay Kit (e.g., BCA or DC).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking Buffer: 5% non-fat milk or BSA in TBST.

-

Primary Antibodies: Rabbit anti-p21, Mouse anti-p53, loading control (e.g., anti-actin or anti-GAPDH).

-

Secondary Antibodies: HRP-conjugated goat anti-rabbit and goat anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Lyse cells in ice-cold RIPA buffer.

-

Clarify lysate by centrifugation and determine protein concentration.

-

Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash membrane with TBST.

-

Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour.

-

Wash membrane with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Quantify band intensity relative to the loading control.

Protocol 3.5: Quantification of Senescence-Associated Secretory Phenotype (SASP) Factors

The SASP is a key feature of senescent cells, involving the secretion of pro-inflammatory cytokines, chemokines, and proteases.[2][19]

A. ELISA for Secreted Proteins:

-

After Bleomycin treatment, replace the medium with serum-free or low-serum medium for 24 hours to allow secreted factors to accumulate.

-

Collect this conditioned medium and centrifuge to remove cell debris.

-

Use commercial ELISA kits to quantify the concentration of specific SASP factors (e.g., IL-6, IL-8, IL-1α) in the supernatant, following the manufacturer's instructions.[19]

B. qRT-PCR for Gene Expression:

-

Harvest cells after Bleomycin treatment and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for SASP genes (e.g., IL6, IL8, CXCL1, IL1A) and a housekeeping gene for normalization.[2]

-

Analyze the relative change in gene expression using the ΔΔCt method.

References

- 1. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bleomycin promotes cellular senescence and activation of the cGAS-STING pathway without direct effect on fibrosis in an idiopathic pulmonary fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular senescence and EMT crosstalk in bleomycin-induced pathogenesis of pulmonary fibrosis-an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bleomycin Inhibits Proliferation via Schlafen-Mediated Cell Cycle Arrest in Mouse Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Targeting the TGF-β-p21 axis: a critical regulator of bleomycin-induced cell cycle arrest and apoptosis in vitro-implication for progressive cervical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bleomycin-treated myoblasts undergo p21-associated cellular senescence and have severely impaired differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stork: Bleomycin promotes cellular senescence and activation of the cGAS-STING pathway without direct effect on fibrosis in an idiopathic pulmonary fibrosis model [storkapp.me]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Gasotransmitter CO Attenuates Bleomycin-Induced Fibroblast Senescence via Induction of Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. telomer.com.tr [telomer.com.tr]

- 15. buckinstitute.org [buckinstitute.org]

- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. p53 dependence of senescence markers p21v1 and p21v2 in aging and acute injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Profibrotic Effects of Bleomycin: A Technical Guide to its Impact on Extracellular Matrix Protein Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin, an antineoplastic antibiotic, is widely recognized for its potent cytotoxic effects in cancer therapy. However, its clinical utility is often limited by a significant adverse effect: the induction of pulmonary fibrosis.[1] This pathological process is characterized by the excessive accumulation and deposition of extracellular matrix (ECM) proteins, leading to the progressive scarring of lung tissue and a decline in respiratory function.[2] The bleomycin-induced fibrosis model in animals, particularly mice, has become an indispensable tool in preclinical research, closely mimicking the histopathological features of human idiopathic pulmonary fibrosis (IPF).[3][4] Understanding the molecular mechanisms by which bleomycin alters ECM protein expression is crucial for developing effective anti-fibrotic therapies.

This technical guide provides an in-depth analysis of bleomycin's effect on the expression of key ECM proteins, details the underlying signaling pathways, and offers comprehensive experimental protocols for studying these phenomena.

Quantitative Analysis of Bleomycin-Induced ECM Protein Expression

Bleomycin administration triggers a significant upregulation in the synthesis and deposition of various ECM proteins. The following tables summarize the quantitative changes observed in key ECM components following bleomycin treatment in various experimental models.

Table 1: Effect of Bleomycin on Collagen Expression

| Experimental Model | Bleomycin Dosage & Administration | Time Point | Observed Change in Collagen Expression | Citation(s) |

| C57BL/6 Mice | 2 U/kg, single intratracheal instillation | 7 days | Maximal levels of hydroxyproline (collagen content) in BALF. | [5] |

| C57BL/6 Mice | 0.02 U/kg, oropharyngeal aspiration (day 0 & 4) | 3-4 weeks | Significant up-regulation of specific collagen genes. | [6] |

| Human Skin Fibroblasts | 1 nM - 1 µM in vitro | 6 hours (peak) | Dose-dependent upregulation of α1(I) collagen mRNA. | [7] |

| Human Lung Fibroblasts | 0.1–10 mU/ml in vitro | Not specified | Increased collagen production. | [8] |

| C57BL/6 Mice | Not specified, intratracheal instillation | 14 days | Increased collagen deposition in lung lesion areas. | [9] |

Table 2: Effect of Bleomycin on Fibronectin Expression

| Experimental Model | Bleomycin Dosage & Administration | Time Point | Observed Change in Fibronectin Expression | Citation(s) |

| C57BL/6 Mice | Multiple intraperitoneal injections | Not specified | Increased relative amounts of steady-state fibronectin mRNA. | [10] |

| Rats | Intratracheal injection | 2-60 days | Prominent fibronectin staining in fibrinous exudates (acute phase); association with fibroblast surface (healing phase). | [11] |

| Human Skin Fibroblasts | 1 nM - 1 µM in vitro | 6 hours (peak) | Dose-dependent upregulation of fibronectin mRNA. | [7] |

| GzmB-/- Mice | Not specified, intratracheal exposure | 21 days | Significantly greater deposition of fibronectin compared to wild-type mice. | [12] |

| C57BL/6 Mice | Not specified, intratracheal instillation | Not specified | Increased expression of fibronectin in lung tissue. | [13] |

Core Signaling Pathways Activated by Bleomycin

Bleomycin instigates a complex cascade of intracellular signaling events that converge on the transcriptional and translational upregulation of ECM proteins. Key pathways implicated in this process include TGF-β/Smad, PI3K/Akt/mTOR, MAPK, and NF-κB.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a master regulator of fibrosis.[3] Bleomycin treatment leads to increased production of active TGF-β1, which then initiates a canonical signaling cascade.[5] TGF-β binds to its receptor (TGFβR2), leading to the recruitment and phosphorylation of TGFβR1.[14] This activated receptor complex phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus to activate the transcription of target genes, including those encoding for collagens and other ECM components.[14]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical mediator of bleomycin-induced ECM synthesis.[15][16] Bleomycin exposure leads to the generation of reactive oxygen species (ROS), which in turn activates PI3K/Akt signaling.[8][17] Activated Akt phosphorylates and activates the mammalian target of rapamycin (mTOR).[15][16] mTOR then promotes the translation of major ECM proteins, such as fibronectin and collagens, through its downstream effectors p70S6K and 4E-BP1.[15][16]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including ERK1/2, JNK, and p38, are also involved in the fibrotic response to bleomycin.[18][19] Bleomycin treatment leads to the phosphorylation and activation of these MAPK family members in the lung tissue.[19] These kinases can be activated by growth factors like Connective Tissue Growth Factor (CTGF), whose expression is also induced by bleomycin. Activated MAPKs, particularly ERK-1/2 and JNK, can then promote the transcription of collagen genes, contributing to ECM accumulation.[18]

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a key transcription factor that regulates inflammation, a process closely linked to the development of fibrosis.[1][2] Bleomycin activates the NF-κB signaling pathway, leading to the nuclear translocation of the p65 subunit.[1][20] In the nucleus, NF-κB promotes the transcription of numerous pro-inflammatory and pro-fibrotic genes.[2][21] Inhibition of NF-κB has been shown to attenuate bleomycin-induced pulmonary fibrosis, highlighting its critical role in the disease process.[2][22]

Experimental Protocols

Reproducible and well-characterized experimental models are essential for studying the effects of bleomycin. Below are detailed protocols for a murine model of bleomycin-induced pulmonary fibrosis and for the subsequent analysis of ECM protein expression.

Murine Model of Bleomycin-Induced Pulmonary Fibrosis

This protocol describes the induction of pulmonary fibrosis in mice via intratracheal instillation of bleomycin, a widely used and reliable method.[4][23]

1. Animal Preparation and Anesthesia:

-

Use C57BL/6 mice, as this strain is susceptible to bleomycin-induced fibrosis.[4]

-

Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., ketamine/xylazine) administered intraperitoneally. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

2. Intratracheal Instillation:

-

Place the anesthetized mouse in a supine position on an intubation stand.[23]

-

Gently open the mouth and pull the tongue to the side to visualize the glottis. A fiber-optic light source can aid in illumination.[23]

-

Carefully insert a 20-22 gauge catheter into the trachea.

-

Slowly instill a single dose of bleomycin (typically 1-3 U/kg) dissolved in 30-50 µl of sterile saline.[5][23] A small bolus of air (e.g., 50 µl) can be administered after the liquid to ensure dispersal into the lungs.[23]

3. Post-Procedure Monitoring and Care:

-

Allow the mouse to recover on a warming pad.

-

Monitor body weight and body condition daily. Provide supportive care, such as softened food on the cage floor, as bleomycin can cause systemic toxicity and reduced food intake.[23]

4. Endpoint and Tissue Collection:

-

The fibrotic response typically peaks between 14 and 28 days post-instillation.[24]

-

At the designated endpoint, euthanize the mouse.

-

Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with sterile PBS.

-

Perfuse the lungs with PBS via the right ventricle to remove blood.

-

Harvest the lungs for downstream analysis. One lobe can be fixed in 10% neutral buffered formalin for histology, while the remaining lobes are snap-frozen in liquid nitrogen for biochemical and molecular analyses.[25]

Western Blotting for Collagen I Expression

This protocol outlines the detection and quantification of type I collagen in lung tissue homogenates.[26]

1. Sample Preparation (Protein Extraction):

-

Homogenize snap-frozen lung tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.[26][27] To improve collagen solubility, 4M urea can be included in the lysis buffer.[28]

-

Keep samples on ice during homogenization.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[26]

-

Collect the supernatant and determine the total protein concentration using a Bradford or BCA assay.[26]

2. SDS-PAGE and Electrotransfer:

-

Mix equal amounts of total protein (e.g., 20 µg) from each sample with Laemmli sample buffer.[26]

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[26][28]

-

Incubate the membrane with a primary antibody specific for type I collagen (e.g., rabbit anti-collagen type I) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[26]

-

Wash the membrane three to four times with TBST for 10-15 minutes each to remove unbound primary antibody.[28]

-